molecular formula C8H8ClFN2O2 B3129186 [(2-Chloro-6-fluorophenyl)methoxy]urea CAS No. 339017-55-9

[(2-Chloro-6-fluorophenyl)methoxy]urea

Cat. No. B3129186
CAS RN: 339017-55-9
M. Wt: 218.61 g/mol
InChI Key: NNFUZZPVLAZYBA-UHFFFAOYSA-N
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Description

“[(2-Chloro-6-fluorophenyl)methoxy]urea” is a chemical compound with the molecular formula C8H8ClFN2O2 . It has a molecular weight of 218.61 g/mol . The compound is sold under the brand name Biosynth .


Molecular Structure Analysis

The InChI code for “[(2-Chloro-6-fluorophenyl)methoxy]urea” is 1S/C8H8ClFN2O2/c9-6-2-1-3-7(10)5(6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“[(2-Chloro-6-fluorophenyl)methoxy]urea” has a molecular weight of 218.61 g/mol and a molecular formula of C8H8ClFN2O2 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Immune Response Modulation: [(2-Chloro-6-fluorophenyl)methoxy]urea has been investigated for its potential immunomodulatory effects. In patients with non-muscle invasive bladder cancer (NMIBC), immunotherapy is often applied to enhance the immune response . Further research is needed to explore its precise mechanisms and clinical applications.

Agrochemicals and Pesticides

Herbicide and Insecticide Synthesis: The compound has served as a starting material for the synthesis of herbicides and insecticides . Researchers have explored its utility in designing novel agrochemicals to combat pests and weeds. Specific examples and applications would require further investigation.

Materials Science

Fluorescent Properties: Studies have examined the fluorescence properties of fluorophenyl methoxy derivatives, including [(2-Chloro-6-fluorophenyl)methoxy]urea . These properties make it potentially useful in materials science applications, such as fluorescent probes, sensors, or imaging agents.

Coordination Chemistry

Crystal Structure Studies: The crystal structure of a related compound, [(2-(2-chloro-6-fluorophenyl)-1H-imidazo-[4,5-f][1,10]phenanthroline-k2N,N′)]-(μ2-adipato)lead(II), has been reported . Such studies contribute to our understanding of coordination chemistry and may have implications for materials design and catalysis.

Mechanism of Action

The mechanism of action for “[(2-Chloro-6-fluorophenyl)methoxy]urea” is not specified in the search results. It’s worth noting that the mechanism of action for a compound typically refers to how it interacts in a biological system, which can vary widely depending on the specific compound and the system in which it is used .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)methoxyurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O2/c9-6-2-1-3-7(10)5(6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFUZZPVLAZYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CONC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275428
Record name N-[(2-Chloro-6-fluorophenyl)methoxy]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Chloro-6-fluorophenyl)methoxy]urea

CAS RN

339017-55-9
Record name N-[(2-Chloro-6-fluorophenyl)methoxy]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339017-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chloro-6-fluorophenyl)methoxy]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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